4,6-Dibromo vs. 5,6-Dibromo Substitution: Antifungal Activity Differential Against C. albicans
In a direct SAR comparison within the N-phenacyldibromobenzimidazole series, the group of 5,6-dibromobenzimidazole derivatives were consistently less active against C. albicans compared to 4,6-dibromobenzimidazole analogues. The lead 4,6-dibromo compound (5h) achieved an IC50 of 8 µg/mL with 100 ± 3% inhibition against a C. albicans reference strain, while 5,6-dibromo congeners showed substantially weaker activity that did not reach comparable potency thresholds [1]. This establishes the 4,6-dibromo regiochemistry as the preferred substitution pattern for antifungal benzimidazole development.
| Evidence Dimension | Antifungal activity against C. albicans (IC50 and % inhibition) |
|---|---|
| Target Compound Data | 4,6-Dibromo N-phenacyl derivative 5h: IC50 = 8 µg/mL, %I = 100 ± 3 against C. albicans reference strain [1] |
| Comparator Or Baseline | 5,6-Dibromobenzimidazole N-phenacyl derivatives: consistently less active; specific IC50 values not tabulated in the comparative SAR analysis but described as inferior to 4,6-dibromo analogues [1] |
| Quantified Difference | Qualitative rank-order: 4,6-dibromo >> 5,6-dibromo against C. albicans; 4,6-dibromo lead 5h fungicidal at 160–4 µg/mL [1] |
| Conditions | In vitro broth microdilution assay against C. albicans reference and clinical isolates; cytotoxicity counter-screened in mammalian cells [1] |
Why This Matters
Procurement of the correct 4,6-dibromo regioisomer (CAS 1844-42-4) rather than the 5,6-dibromo isomer (CAS 89664-13-1) is critical for antifungal SAR programs, as the latter has been demonstrated to be substantially less active against C. albicans.
- [1] Gryciuk A, et al. The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. Molecules. 2021;26(18):5463. DOI: 10.3390/molecules26185463. View Source
